1-(2-(2-Ethoxyethoxy)ethoxy)butane

Übersicht

Beschreibung

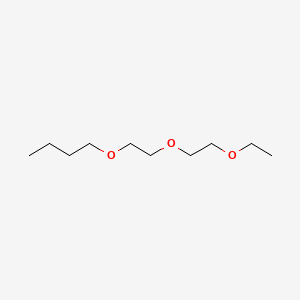

1-(2-(2-Ethoxyethoxy)ethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical applications due to its unique structure and properties .

Vorbereitungsmethoden

The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the butanol molecule, forming the desired product . Industrial production methods often involve continuous processes with controlled reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-(2-Ethoxyethoxy)ethoxy)butane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Ethoxyethoxy)ethoxy)butane has several notable applications in scientific research:

Solvent for Chemical Reactions

Due to its ether functionality, this compound serves as an effective solvent in organic synthesis, particularly in reactions requiring polar aprotic solvents. Its ability to dissolve a range of organic compounds enhances reaction efficiency and product yield.

Additive in Polymer Chemistry

This compound is used as an additive in polymer formulations to improve flexibility and processability. Its ether linkages can enhance the thermal stability and mechanical properties of polymers, making it valuable in materials science.

Case Study 1: Use as a Solvent

In a study exploring solvent effects on reaction outcomes, this compound was compared with traditional solvents like dichloromethane and tetrahydrofuran. Results indicated that reactions conducted in this ether exhibited higher yields due to better solvation of reactants.

Case Study 2: Polymer Modification

A research project focused on modifying polyethylene with various ether compounds, including this compound. The modified polyethylene demonstrated improved tensile strength and elongation at break compared to unmodified samples, highlighting the compound's effectiveness as a polymer additive.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethoxy)butane involves its interaction with molecular targets through its ethoxy groups. These interactions can affect the solubility and reactivity of the compound, making it useful in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

1-(2-(2-Ethoxyethoxy)ethoxy)butane can be compared with other similar compounds such as:

1-(2-(2-Methoxyethoxy)ethoxy)butane: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.

1-(2-(2-Propoxyethoxy)ethoxy)butane: This compound has propoxy groups, which can lead to different chemical and physical properties.

The uniqueness of this compound lies in its specific ethoxy group arrangement, which provides distinct solubility and reactivity characteristics .

Biologische Aktivität

1-(2-(2-Ethoxyethoxy)ethoxy)butane, also known by its CAS number 3895-17-8, is an ether compound with potential biological activity. Its structure features a butane backbone with multiple ethoxy groups, which may influence its solubility, permeability, and interaction with biological systems. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H26O3 |

| Molecular Weight | 218.34 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not readily available |

Pharmacological Effects

Research on related compounds suggests that this compound may possess the following pharmacological effects:

- Anti-inflammatory Properties : Some ether compounds have demonstrated the ability to reduce inflammation in vitro.

- Neuroprotective Effects : Similar structures have been studied for their potential to protect neuronal cells against oxidative stress.

Case Studies and Research Findings

- Neuroprotective Study : A study investigating the neuroprotective effects of ether compounds found that certain derivatives could reduce apoptosis in neuronal cells exposed to oxidative stress. While direct evidence for this compound is lacking, its structural similarities suggest potential efficacy in similar assays .

- Anti-inflammatory Activity : In vitro studies on related ether compounds showed a significant reduction in pro-inflammatory cytokines when tested on macrophage cell lines. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

- Pharmacokinetics : The pharmacokinetic profile of related ethers indicates a favorable absorption and distribution profile due to their lipophilicity. This characteristic may enhance the bioavailability of this compound when administered in vivo .

Comparative Analysis

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be useful.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 1-(3-Methylphenyl)-beta-carboline | 3489-13-2 | Neuroprotective, anti-cancer |

| Tetrahydroharmine | Not available | MAO inhibitory, neuroprotective |

| Harmine | Not available | Antidepressant, anti-inflammatory |

Eigenschaften

IUPAC Name |

1-[2-(2-ethoxyethoxy)ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVGKMGIPAWMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192243 | |

| Record name | 1-(2-(2-Ethoxyethoxy)ethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3895-17-8 | |

| Record name | 1-(2-(2-Ethoxyethoxy)ethoxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2-Ethoxyethoxy)ethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.